Entacapone-d10

Description

BenchChem offers high-quality Entacapone-d10 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Entacapone-d10 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

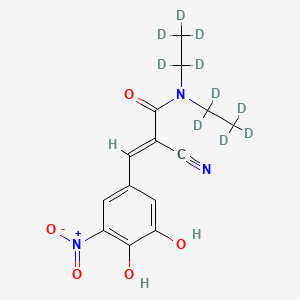

(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5+/i1D3,2D3,3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRURYQJSLYLRLN-YFIMXNTNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(C(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N)C([2H])([2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Isotopic Labeling of Entacapone-d10

This guide outlines the synthesis and isotopic labeling of Entacapone-d10 , a deuterated internal standard used in the bioanalysis of the anti-Parkinsonian drug Entacapone.

The protocol focuses on the N,N-diethyl-d10 labeling strategy, which provides a stable +10 Da mass shift, ideal for avoiding isotopic overlap with the natural analyte in LC-MS/MS assays.

Introduction & Strategic Rationale

Entacapone is a specific catechol-O-methyltransferase (COMT) inhibitor.[1][2][3][4][5][6][7][8] In quantitative bioanalysis (PK/PD studies), the use of a stable isotope-labeled (SIL) internal standard is critical to compensate for matrix effects and ionization variability.

Why Entacapone-d10?

-

Mass Shift (+10 Da): A shift of +10 Da (via two -C2D5 groups) is superior to smaller labels (e.g., d3 or d5) because it completely eliminates crosstalk from the natural isotope envelope of the analyte (M+0, M+1, M+2).

-

Metabolic Stability: The diethylamine moiety is metabolically robust in the context of the primary metabolic pathway (glucuronidation of the phenol), ensuring the label remains intact during analysis.

-

Synthetic Accessibility: The label is introduced via Diethylamine-d10 , a commercially available and cost-effective reagent, rather than requiring multi-step deuteration of the aromatic core.

Retrosynthetic Analysis

The synthesis is designed based on a convergent Knoevenagel Condensation . The molecule is disconnected at the vinyl bond, separating the aromatic aldehyde from the active methylene component (the amide).

Retrosynthesis Diagram

Caption: Retrosynthetic disconnection showing the introduction of the deuterium label via the amine precursor.

Experimental Protocol

Phase 1: Synthesis of the Labeled Precursor

Target: N,N-Diethyl-d10-2-cyanoacetamide Reaction Type: Steglich Esterification / Amide Coupling

To maximize the yield of the expensive Diethylamine-d10 reagent, a DCC-mediated coupling with Cyanoacetic acid is preferred over ester aminolysis, which can be sluggish with secondary amines.

Materials:

-

Cyanoacetic acid (1.0 eq)

-

Diethylamine-d10 (>99 atom % D) (1.0 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Dissolution: Dissolve Cyanoacetic acid (10 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere. Cool to 0°C.

-

Activation: Add DCC (11 mmol) dissolved in DCM dropwise. Stir for 15 minutes at 0°C to form the O-acylisourea intermediate.

-

Addition: Add Diethylamine-d10 (10 mmol) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Urea byproduct (DCU) will precipitate.

-

Workup: Filter off the DCU precipitate.[9] Wash the filtrate with 1N HCl (to remove unreacted amine) and saturated NaHCO3 (to remove unreacted acid).

-

Isolation: Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

-

Checkpoint: Analyze via GC-MS or NMR. The product should be a solid/oil.

-

Validation: 1H-NMR should show a singlet for the active methylene (~3.5 ppm) but no signals in the ethyl region (1.0–3.5 ppm), confirming d10 incorporation.

-

Phase 2: Knoevenagel Condensation

Target: Crude Entacapone-d10 (E/Z mixture) Reaction Type: Base-Catalyzed Condensation

Materials:

-

3,4-Dihydroxy-5-nitrobenzaldehyde (1.0 eq)

-

N,N-Diethyl-d10-2-cyanoacetamide (from Phase 1) (1.0 eq)

-

Piperidine (Catalytic, 0.1 eq)

-

Acetic Acid (Catalytic, 0.1 eq)

-

Isopropanol (IPA) or Ethanol

Protocol:

-

Setup: In a round-bottom flask equipped with a Dean-Stark trap (optional, or simple reflux), combine the aldehyde and the labeled amide in IPA (10 mL/g of aldehyde).

-

Catalysis: Add Piperidine and Acetic Acid.

-

Reflux: Heat the mixture to reflux (approx. 80–85°C) for 4–6 hours. The solution will darken as the condensation proceeds.

-

Monitoring: Monitor by HPLC or TLC. The aldehyde spot should disappear.

-

Isolation: Cool the reaction mixture to room temperature. The crude product (mixture of E and Z isomers) may precipitate.[3][10][11] If not, concentrate the solvent to 50% volume and cool to 0°C.

-

Filtration: Filter the solid and wash with cold IPA.

Phase 3: Isomerization & Purification (The "E" Selective Step)

Entacapone exists as E (active) and Z isomers.[3][8][11][12] The condensation often yields a mixture. The E-isomer is thermodynamically more stable in acidic conditions.

Protocol:

-

Suspension: Suspend the crude solid in Acetic Acid containing a catalytic amount of HBr (or simply reflux in acetic acid if Z content is low).

-

Isomerization: Heat to 80°C for 1–2 hours. This converts the Z-isomer to the E-isomer.

-

Crystallization: Cool slowly to room temperature, then to 0°C. The pure (E)-Entacapone-d10 will crystallize.

-

Final Wash: Filter and wash with cold ethanol/water (1:1). Dry under vacuum at 50°C.

Synthesis Workflow Diagram

Caption: Step-by-step workflow from labeled reagent to purified E-isomer.

Analytical Validation (Self-Validating System)

To ensure the integrity of the standard, the following data profile must be met:

| Test | Acceptance Criteria | Rationale |

| Mass Spectrometry (ESI+) | [M+H]+ = 316.35 ± 0.5 | Confirms incorporation of 10 deuteriums (Natural Entacapone = 306.29). |

| 1H-NMR (DMSO-d6) | Absence of signals at 1.1 ppm (t) and 3.5 ppm (q). | Verifies >99% isotopic enrichment at the diethyl positions. |

| 1H-NMR (Vinyl Region) | Singlet/Doublet at ~7.5–7.8 ppm. | Chemical shift confirms E-isomer geometry (Z-isomer shifts differ). |

| HPLC Purity | > 98.0% (Area %) | Required for use as a quantitative reference standard. |

References

-

Bäckström, R. J., et al. (1989).[6] Synthesis of some novel nitrile derivatives as potential COMT inhibitors.[3]Journal of Medicinal Chemistry , 32(4), 841–846. Link

-

Orion Corporation. (1992). Method for the preparation of (E)-N,N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide.[1][3][10][13][14]US Patent 5,135,950 .[8][14] Link

-

Harisha, A. S., et al. (2015). A new synthesis of Entacapone and report on related studies.Journal of Chemical Sciences , 127, 1977–1991. Link

-

Wade, R. A. (2022). Preparation of N,N-Diethyl-2-cyanoacetamide.[3][10][13][14]Organic Syntheses , Coll.[15] Vol. 3, p. 10. (General protocol adaptation). Link

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. WO2007094007A1 - An improved process for the preparation of entacapone - Google Patents [patents.google.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Entacapone | C14H15N3O5 | CID 5281081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US20100234632A1 - process for the preparation of entacapone - Google Patents [patents.google.com]

- 9. A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl [quickcompany.in]

- 10. patents.justia.com [patents.justia.com]

- 11. US20090326062A1 - Process for preparing entacapone substantially free of z-isomer, synthesis intermediates thereof and a new crystalline form - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. EP1945607A1 - A process for the preparation of highly pure (e) n,n-diethyl-2-cyano-3-(3,4-dihydroxy- 5-nitro phenyl) acrylamide (entacapone) - Google Patents [patents.google.com]

- 14. US20080076825A1 - Novel Crystalline Forms of Entacapone and Production Thereof - Google Patents [patents.google.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Mechanism of Action of Entacapone-d10 as an Internal Standard in Quantitative Bioanalysis

Abstract

This technical guide provides an in-depth exploration of Entacapone-d10's role as a stable isotope-labeled internal standard (SIL-IS) in the quantitative analysis of the drug entacapone. Moving beyond the pharmacological action of entacapone as a COMT inhibitor, we dissect the physicochemical and analytical principles that establish Entacapone-d10 as the gold standard for bioanalytical assays. This paper details the fundamentals of isotope dilution mass spectrometry (IDMS), the causality behind the selection of a deuterated analog, and a practical, self-validating protocol for its use in a regulated laboratory setting. The intended audience includes researchers, analytical scientists, and drug development professionals who require robust and reliable quantitative data for pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions.

Foundational Principles: The Analyte and the Analytical Challenge

The Pharmacological Mechanism of Entacapone

Entacapone is a selective and reversible inhibitor of Catechol-O-methyltransferase (COMT).[1][2] In the treatment of Parkinson's disease, it is administered as an adjunct to levodopa/carbidopa therapy.[3][4] The COMT enzyme is responsible for the peripheral degradation of levodopa, a precursor to dopamine.[5][6] By inhibiting COMT, entacapone increases the plasma half-life and bioavailability of levodopa, allowing more of it to cross the blood-brain barrier for conversion to dopamine in the central nervous system.[3][6][7] This enhances the therapeutic effect of levodopa, leading to improved motor control for patients.[8]

Pharmacokinetically, entacapone is characterized by rapid absorption, high plasma protein binding (98%), and extensive metabolism, primarily through isomerization and subsequent glucuronidation, with minimal unchanged drug excreted in the urine.[2][5] Understanding this metabolic profile is critical, as an ideal internal standard must mirror this behavior to be effective.

The Bioanalytical Challenge: Why Internal Standards are Essential

Quantitative bioanalysis, particularly using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), is fundamental to drug development. However, the process is fraught with potential variability that can compromise data integrity.[9] Key sources of error include:

-

Sample Preparation Inconsistencies: Analyte can be lost during extraction steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Matrix Effects: Co-extracted endogenous components from biological matrices (e.g., plasma, urine) can interfere with the ionization of the target analyte in the mass spectrometer's source, causing ion suppression or enhancement.[10]

-

Instrumental Variability: Minor fluctuations in injection volume, mobile phase composition, or mass spectrometer sensitivity can occur between runs and even within the same run.[9]

To achieve accuracy and precision, these variables must be controlled. This is accomplished through the use of an internal standard (IS), a compound added at a constant, known concentration to all samples, including calibrators, quality controls (QCs), and the unknown study samples.[11] The quantification is not based on the absolute response of the analyte, but on the ratio of the analyte's peak area to the IS's peak area.[11] This ratiometric approach normalizes the data, correcting for the aforementioned sources of variability.[12]

The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)

The most effective internal standard is one that behaves identically to the analyte in every conceivable way.[13] A structurally similar analog can be used, but subtle differences in physicochemical properties can lead to different extraction recoveries or chromatographic retention times, providing imperfect correction.[9]

The definitive solution is a Stable Isotope-Labeled Internal Standard (SIL-IS) , which forms the basis of Isotope Dilution Mass Spectrometry (IDMS).[14][15][16] A SIL-IS is the analyte molecule itself, but with one or more of its atoms replaced by a heavier stable (non-radioactive) isotope, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[17][18]

Entacapone-d10 is a deuterated SIL-IS for entacapone. The "-d10" signifies that ten hydrogen atoms in the molecule have been replaced with deuterium atoms.

The Mechanism of a SIL-IS:

-

Chemical Equivalence: Entacapone-d10 is chemically identical to entacapone. It has the same structure, polarity, pKa, and functional groups.[19][20] This ensures it has virtually the same extraction recovery, chromatographic retention time (co-elution), and ionization efficiency.[10][20]

-

Mass Differentiation: The presence of ten deuterium atoms gives Entacapone-d10 a mass that is 10 Daltons higher than entacapone. This mass difference is easily resolved by a mass spectrometer, allowing the instrument to measure the analyte and the IS simultaneously and without interference.[12]

By spiking a known quantity of Entacapone-d10 into a sample at the very beginning of the workflow, it experiences the exact same sample processing losses and matrix effects as the endogenous, non-labeled entacapone.[13] Therefore, the ratio of their signals remains constant regardless of these variations, providing an exceptionally accurate and robust measurement.[21]

Entacapone-d10 in Practice: A Self-Validating Protocol

The use of Entacapone-d10 creates a self-validating system where the consistency of the IS response across an analytical batch provides confidence in the integrity of the results. Regulatory agencies like the U.S. Food and Drug Administration (FDA) emphasize the importance of monitoring IS response.[22][23]

Experimental Protocol: Quantification of Entacapone in Human Plasma

This protocol outlines a standard method for the analysis of entacapone using Entacapone-d10 as the internal standard, adhering to principles outlined in FDA and ICH guidelines.[24][25][26]

1. Preparation of Solutions:

- Prepare primary stock solutions of Entacapone and Entacapone-d10 in a suitable organic solvent (e.g., Methanol) at 1 mg/mL.

- Prepare a series of working standard solutions of Entacapone via serial dilution to cover the desired calibration range (e.g., 10 ng/mL to 5000 ng/mL).

- Prepare an Internal Standard (IS) working solution of Entacapone-d10 at a fixed concentration (e.g., 500 ng/mL).

2. Preparation of Calibration Standards and Quality Controls (QCs):

- To aliquots of blank human plasma, spike the appropriate Entacapone working standard to create a calibration curve with 8-10 non-zero points.

- Prepare QC samples in blank plasma at a minimum of three concentration levels: Low, Medium, and High.

3. Sample Extraction (Protein Precipitation):

- Aliquot 100 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

- Add 20 µL of the IS working solution (Entacapone-d10) to every tube. Vortex briefly.

- Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

- Vortex vigorously for 1 minute.

- Centrifuge at >10,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

- Inject the prepared samples onto the LC-MS/MS system. The parameters below are representative.

| Parameter | Typical Setting | Rationale |

| LC Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for a molecule of entacapone's polarity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the reverse-phase column. |

| Gradient | Start at 5-10% B, ramp to 95% B, re-equilibrate | A gradient is used to efficiently elute the analyte while separating it from matrix components. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Entacapone contains functional groups amenable to protonation. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

5. Data Processing:

- Integrate the chromatographic peaks for both entacapone and Entacapone-d10 MRM transitions.

- Calculate the Peak Area Ratio (PAR) = (Area of Entacapone) / (Area of Entacapone-d10).

- Construct a calibration curve by plotting the PAR against the nominal concentration of the calibration standards. Apply a linear regression with 1/x² weighting.

- Determine the concentration of entacapone in QC and unknown samples by interpolating their PAR values from the calibration curve.

Data Presentation: System Suitability and Validation

The method's performance is confirmed through a validation process that assesses its accuracy, precision, and other characteristics.

Table 1: Representative MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| Entacapone | 306.1 | 219.1 | 25 |

| Entacapone-d10 | 316.1 | 229.1 | 25 |

Table 2: Example Acceptance Criteria for Method Validation (per FDA Bioanalytical Method Validation Guidance[23])

| Validation Parameter | Sample Type | Acceptance Criteria |

| Accuracy | Calibration Standards | Within ±15% of nominal value (±20% at LLOQ) |

| QC Samples | Mean concentration within ±15% of nominal value | |

| Precision | Calibration Standards | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) |

| QC Samples | CV ≤15% | |

| Intra-Assay (Within-run) | QC Samples (n≥5) | Accuracy and Precision criteria met within a single run. |

| Inter-Assay (Between-run) | QC Samples (n≥5) | Accuracy and Precision criteria met across multiple runs on different days. |

| Internal Standard Response | All Samples | IS response should be consistent across the run, typically within 50% to 150% of the average IS response for the calibrators and QCs. |

*LLOQ: Lower Limit of Quantification

Conclusion: A Mechanism of Analytical Fidelity

The mechanism of action of Entacapone-d10 as an internal standard is not pharmacological but analytical. It is rooted in the principle of isotope dilution, where its chemical and physical identity to the target analyte ensures it faithfully tracks and corrects for variations inherent to the bioanalytical process. By co-eluting chromatographically and exhibiting identical behavior during extraction and ionization, Entacapone-d10 allows for a ratiometric quantification that nullifies common sources of error. This approach creates a robust, reliable, and self-validating system that meets the stringent requirements of regulatory bodies and provides the high-quality data necessary to advance drug development and ensure patient safety. The use of a stable isotope-labeled internal standard like Entacapone-d10 is not merely a best practice; it is the cornerstone of modern quantitative bioanalysis.

References

-

Entacapone Tablets, USP Rx only Prescribing Information . DailyMed. [Link]

-

Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer . U.S. National Library of Medicine. [Link]

-

LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis . KCAS Bio. [Link]

-

Entacapone, Tolcapone Mnemonic for USMLE . YouTube. [Link]

-

What is the mechanism of Entacapone? . Patsnap Synapse. [Link]

-

Comtan (entacapone) dosing, indications, interactions, adverse effects, and more . Medscape. [Link]

-

COMTAN Rx only Prescribing Information . U.S. Food and Drug Administration. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . ResolveMass Laboratories Inc.. [Link]

-

Guideline on Isotope Dilution Mass Spectrometry . OSTI.GOV. [Link]

-

COMT inhibitors in Parkinson's disease . PubMed. [Link]

-

Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? . BioPharma Services. [Link]

-

ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

-

(PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification . ResearchGate. [Link]

-

Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

-

Isotope dilution . Wikipedia. [Link]

-

What are the Best Practices of LC-MS/MS Internal Standards? . NorthEast BioLab. [Link]

-

Entacapone . LiverTox - NCBI Bookshelf. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES . South American Journal of Clinical Research. [Link]

-

Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis . Bioanalysis Zone. [Link]

-

Effect of entacapone, a COMT inhibitor, on the pharmacokinetics of levodopa and on cardiovascular responses in patients with Parkinson's disease . PubMed. [Link]

-

FDA Guidelines for Analytical Method Validation . Scribd. [Link]

-

Guidance for Industry: Bioanalytical Method Validation . U.S. Food and Drug Administration. [Link]

-

Levodopa/carbidopa and entacapone in the treatment of Parkinson's disease: efficacy, safety and patient preference . PubMed Central. [Link]

-

An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides . Journal of Analytical Atomic Spectrometry. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . YouTube. [Link]

-

Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics . Regulations.gov. [Link]

-

Deuterated Standards for LC-MS Analysis . ResolveMass Laboratories Inc.. [Link]

-

Isotope Dilution Mass Spectrometry . PTB.de. [Link]

-

Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices . Shimadzu. [Link]

Sources

- 1. Entacapone Tablets, USP Rx only Prescribing Information [dailymed.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. What is the mechanism of Entacapone? [synapse.patsnap.com]

- 4. Entacapone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Levodopa/carbidopa and entacapone in the treatment of Parkinson’s disease: efficacy, safety and patient preference - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biopharmaservices.com [biopharmaservices.com]

- 10. texilajournal.com [texilajournal.com]

- 11. nebiolab.com [nebiolab.com]

- 12. youtube.com [youtube.com]

- 13. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]

- 14. osti.gov [osti.gov]

- 15. Isotope dilution - Wikipedia [en.wikipedia.org]

- 16. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

- 17. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 18. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. resolvemass.ca [resolvemass.ca]

- 21. lcms.cz [lcms.cz]

- 22. bioanalysis-zone.com [bioanalysis-zone.com]

- 23. researchgate.net [researchgate.net]

- 24. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 25. fda.gov [fda.gov]

- 26. downloads.regulations.gov [downloads.regulations.gov]

Commercial Sources & Technical Application of Entacapone-d10

The following guide is a comprehensive technical resource designed for researchers and bioanalytical scientists. It synthesizes commercial availability with strict methodological rigor.

Executive Summary

Entacapone-d10 is the stable isotope-labeled (SIL) analog of Entacapone, a specific catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease. In bioanalytical contexts—specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—Entacapone-d10 serves as the gold-standard Internal Standard (IS). Its +10 Da mass shift, derived from the deuteration of the N,N-diethyl moiety, eliminates isotopic interference (crosstalk) from the native analyte's natural isotopes.

This guide provides a vetted list of commercial suppliers, analyzes the critical stereochemical implications of the (E) vs. (Z) isomers, and details a self-validating LC-MS/MS protocol for quantifying Entacapone in human plasma.

Technical Rationale: The d10 Advantage

Mass Shift and Isotopic Overlap

Native Entacapone (

The +10 Da shift is strategically chosen to prevent the "M+2" or "M+4" isotopic contributions of the native drug from interfering with the IS channel. Unlike d3 or d5 analogs, a d10 label ensures absolute spectral separation even at high concentration limits (ULOQ).

Structural Integrity & Label Position

The deuterium labels are located on the diethylamine side chain (

-

Stability: This position is chemically stable and resistant to deuterium-hydrogen exchange (scrambling) in aqueous mobile phases, unlike labels placed on acidic phenolic protons.

-

Fragmentation Note: In MS/MS, if the primary transition involves the loss of the diethylamine group, the daughter ion will lose the label. Therefore, Q1 (Precursor) selectivity is the primary discrimination factor.

Commercial Supplier Landscape

The following table summarizes verified suppliers. Note the critical distinction between the (E)-isomer (Active Pharmaceutical Ingredient) and the (Z)-isomer (Impurity/Metabolite).

Table 1: Commercial Suppliers of Entacapone-d10

| Supplier | Catalog No. | Isomer Specification | Purity (Isotopic) | CAS Number | Notes |

| Cayman Chemical | 10010571 | Unspecified (Implies mix or E) | 1185241-19-3 | Supplied as crystalline solid. Solubility in DMSO ~30 mg/mL. | |

| C/D/N Isotopes | D-6835 | Unspecified | 99 atom % D | 1185241-19-3 | Canadian supplier. High enrichment focus. |

| Toronto Research Chemicals (TRC) | E558492 | cis-(Z)-Isomer | 1185241-19-3 | CRITICAL: Listed specifically as cis. May not co-elute with trans-Entacapone. | |

| Sussex Research | SI050060 | trans-(E)-Isomer | >95% | 1185241-19-3 | Explicitly lists trans (E) isomer. Recommended for accurate retention time matching. |

| MedChemExpress | HY-14280S | Unspecified | 1185241-19-3 | Global distributor. |

⚠️ Critical Insight: The Stereochemistry Trap

Entacapone exists as (E) and (Z) isomers.[1][2][3][4] The (E)-isomer is the active drug. The (Z)-isomer is a known impurity (Impurity A) and a plasma metabolite.

-

Risk: If you purchase cis-Entacapone-d10 (Z-form) to quantify the active drug (E-form), the IS may elute at a different retention time. This negates the IS's ability to compensate for matrix effects occurring at the specific elution time of the analyte.

-

Recommendation: Always verify the Certificate of Analysis (CoA) for isomeric purity. Prefer suppliers like Sussex Research that explicitly state the trans configuration, or confirm co-elution during method development.

Methodological Application: Self-Validating LC-MS/MS Protocol

This protocol uses Entacapone-d10 to quantify Entacapone in human plasma. It relies on Protein Precipitation (PPT) for high throughput and reproducibility.

Reagent Preparation

-

Stock Solution: Dissolve 1 mg Entacapone-d10 in 1 mL DMSO (1 mg/mL). Store at -20°C.

-

Working IS Solution: Dilute Stock to 500 ng/mL in 50:50 Methanol:Water.

Sample Preparation (Workflow Diagram)

Figure 1: Protein precipitation workflow ensuring matrix removal while maintaining IS equilibration.

LC-MS/MS Conditions

-

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.

-

Mobile Phase B: Acetonitrile.[5]

-

Gradient: 10% B to 90% B over 3.0 min.

-

Ionization: ESI Negative Mode (Preferred for Nitrocatechols) or Positive Mode.

Table 2: MRM Transitions (Negative Mode)

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Mechanism |

| Entacapone | 304.1 ( | 233.0 | -25 | Loss of diethylamine + |

| Entacapone-d10 | 314.2 ( | 233.0 | -25 | Loss of labeled diethylamine |

Note: In this transition, the d10 label is lost in the fragment (Q3 = 233 for both). Specificity is achieved solely by the Precursor (Q1) separation (304 vs 314). Ensure chromatographic resolution from potential interferences.

Quality Assurance & Troubleshooting

Isomer Conversion

Entacapone is photo-labile and can isomerize from (E) to (Z) upon exposure to light.

-

Protocol Rule: Perform all extraction steps under yellow monochromatic light or low-light conditions.

-

QC Check: Periodically inject a "System Suitability" mix containing both E and Z isomers to ensure they are chromatographically resolved.

Scrambling Check

Although the diethyl label is stable, confirm the absence of deuterium exchange:

-

Infuse Entacapone-d10 in Mobile Phase A/B (50:50) for 1 hour.

-

Monitor the M+9 and M+10 abundances. Significant decrease in M+10 indicates instability.

Decision Logic for Supplier Selection

Figure 2: Decision tree for sourcing the correct isomeric standard.

References

-

Cayman Chemical. Entacapone-d10 Product Information. Cayman Chemical Website. Link

-

C/D/N Isotopes. Entacapone-d10 (N,N-diethyl-d10) Specifications. C/D/N Isotopes Website. Link

-

Toronto Research Chemicals. cis-Entacapone-d10 Product Page. TRC Website. Link

-

Sussex Research Laboratories. Entacapone-d10 (cis) and (trans) Standards. Sussex Research Website. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5281081, Entacapone. PubChem. Link

- Jain, D.S., et al. (2011). "Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Entacapone in Bulk and Pharmaceutical Dosage Forms." International Journal of Research in Pharmacy and Chemistry. (Contextual reference for E/Z isomerism).

-

FDA Access Data. Comtan (Entacapone) Prescribing Information. (Reference for clinical pharmacology and metabolism). Link

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. US20090326062A1 - Process for preparing entacapone substantially free of z-isomer, synthesis intermediates thereof and a new crystalline form - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CA2674094A1 - Process for preparing entacapone substantially free of z-isomer, synthesis intermediates thereof and a new crystalline form - Google Patents [patents.google.com]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

The Criticality of Entacapone-d10 Purity in Bioanalysis

A Technical Guide to CoA Interpretation, Validation, and Handling

Executive Summary

In the quantitative bioanalysis of Entacapone (a COMT inhibitor for Parkinson's disease), the integrity of the Internal Standard (IS) is the single most critical factor determining assay accuracy outside of the mass spectrometer's calibration.

This guide details the technical requirements for Entacapone-d10 (N,N-Diethyl-d10) . Unlike generic reagents, a Stable Isotope Labeled (SIL) IS requires a dual-layer verification process: Chemical Purity (absence of impurities) and Isotopic Purity (absence of unlabeled "d0" species).

This document provides a self-validating framework for researchers to audit their Certificate of Analysis (CoA), validate the material experimentally, and prevent the common "E/Z isomerization" degradation pitfall unique to this molecule.

Chemical Identity & The "d10" Advantage

Entacapone-d10 is the deuterated analog of Entacapone where the diethylamine group is fully labeled.

-

Chemical Name: (2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-bis(ethyl-d5)prop-2-enamide

-

Molecular Weight: 315.35 g/mol (approx. +10 Da shift from parent)

Why d10? (The Mechanism of Mass Shift)

In LC-MS/MS, we utilize SIL-IS to correct for matrix effects and ionization variability. A shift of +10 Daltons is superior to +3 or +5 for Entacapone because Entacapone contains chlorine or sulfur? No, it contains Carbon, Nitrogen, and Oxygen. However, the natural isotopic distribution of the parent drug (M+0) creates "M+1" and "M+2" peaks due to naturally occurring ¹³C.

If we used Entacapone-d3, the M+3 peak of the parent (though small) could interfere with the IS channel. A +10 Da shift moves the IS signal completely clear of the parent's isotopic envelope, ensuring zero "Forward Cross-talk."

Deciphering the Certificate of Analysis (CoA)

A CoA for Entacapone-d10 must be audited against specific bioanalytical requirements. Do not accept a generic CoA.

Table 1: The Gold Standard CoA Specifications

| Parameter | Specification | Technical Rationale (The "Why") |

| Appearance | Yellow to Orange Powder | Entacapone is a nitrocatechol; discoloration (brown/black) indicates oxidation or light degradation. |

| Chemical Purity (HPLC) | ≥ 98.0% | Ensures no structural impurities (e.g., synthetic precursors) that could compete for ionization. |

| Isotopic Enrichment | ≥ 99.0 atom % D | Critical: If enrichment is low (e.g., 90%), the material contains significant "d0" (unlabeled) Entacapone. This causes "Reverse Cross-talk," where the IS contributes signal to the analyte channel, causing false positives in blank samples. |

| Isomeric Purity | ≥ 99% (E)-isomer | Entacapone exists as E (trans) and Z (cis) isomers. The E-isomer is the active drug. The Z-isomer has different retention times. The IS must match the analyte's isomerism. |

| Solubility | Soluble in DMSO, MeOH | Verifies the salt form (Free acid vs Sodium salt). |

| Residual Solvents | < ICH Limits | High residual solvents can cause gravimetric errors during stock preparation. |

Critical Handling: The "Light" Hazard

Entacapone is photo-labile . It undergoes rapid photo-isomerization from the active (E)-isomer to the inactive (Z)-isomer upon exposure to visible light.

The Protocol for Handling:

-

Amber Glassware Only: All stock solutions and working standards must be prepared in amber borosilicate glass.

-

Low-Light Environment: Weighing should occur under yellow light or reduced lighting conditions.

-

Temperature: Store solid material at -20°C. Store stock solutions (DMSO) at -80°C to prevent hydrolysis of the nitrile group.

Validation Protocols

Before using a new lot of Entacapone-d10 in a GLP study, you must perform these two self-validating experiments.

Protocol A: Isotopic Purity & Interference Check (LC-MS/MS)

Objective: Confirm the IS does not contribute signal to the Analyte channel (Reverse Cross-talk).

-

Preparation: Prepare a high-concentration IS solution (e.g., 500 ng/mL in 50:50 MeOH:Water).

-

Injection: Inject this solution while monitoring the MRM transition for Unlabeled Entacapone (306.1 → 233.0).

-

Acceptance Criteria: The response in the analyte channel must be < 20% of the LLOQ (Lower Limit of Quantitation) response of the intended assay.

-

Failure Mode: If a peak appears, your "d10" standard contains "d0" impurities. The lot must be rejected.

-

Protocol B: Chromatographic Fidelity (E/Z Separation)

Objective: Ensure your LC method separates the E and Z isomers, and that your IS is the correct E-isomer.

-

Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 150mm length recommended for isomer separation.

-

Mobile Phase: Acidic buffer (0.1% Formic Acid) / Acetonitrile gradient.

-

Observation: Inject the Entacapone-d10 stock. You should see a single dominant peak.

-

Warning: If you see a small peak eluting before the main peak, this is likely the Z-isomer formed by light exposure during shipping or handling.

-

Visualizations

Diagram 1: The Isomerization & Degradation Logic

This diagram illustrates the relationship between the stable E-isomer, the photo-degraded Z-isomer, and the mass-spec logic.

Caption: Figure 1. The photo-isomerization pathway of Entacapone and the critical mass-spectrometry cross-talk validation check between the d10 IS and the parent E-isomer.

Diagram 2: The "CoA-to-Bench" Validation Workflow

A step-by-step decision tree for accepting a new lot of reference material.

Caption: Figure 2. The "CoA-to-Bench" decision matrix. This workflow ensures that only chemically and isotopically pure Entacapone-d10 enters the bioanalytical sample stream.

References

-

US Food and Drug Administration (FDA). (2018).[6][7] Bioanalytical Method Validation Guidance for Industry.[6][7][8] Retrieved from [Link]

-

European Medicines Agency (EMA). (2011).[9] Assessment Report for Entacapone Teva. (Procedure No. EMA/52316/2011).[9] Retrieved from [Link][10]

-

National Center for Biotechnology Information (NCBI). Entacapone Compound Summary. PubChem. Retrieved from [Link]

-

Jain, D.S., et al. (2011). Simultaneous determination of Levodopa, Carbidopa and Entacapone in human plasma by LC-MS/MS.[11][12][13] Journal of Bioequivalence & Bioavailability. (Contextual citation for method parameters).

Sources

- 1. Entacapone-D10 - Acanthus Research [acanthusresearch.com]

- 2. guidechem.com [guidechem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 8. labs.iqvia.com [labs.iqvia.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. researchgate.net [researchgate.net]

- 11. oaji.net [oaji.net]

- 12. Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Guide: Pharmacokinetics and Bioanalysis of Entacapone vs. Entacapone-d10

This technical guide focuses on the bioanalytical quantification and pharmacokinetic characterization of Entacapone, utilizing its stable isotope-labeled analog, Entacapone-d10, as the critical internal standard.

Executive Summary

Entacapone is a selective, reversible catechol-O-methyltransferase (COMT) inhibitor used as an adjunct to levodopa/carbidopa therapy in Parkinson’s disease. Its pharmacokinetic (PK) profile is characterized by rapid absorption, extensive first-pass metabolism, and a short elimination half-life (~0.4–0.7 hours), necessitating precise bioanalytical methods for therapeutic monitoring.

Entacapone-d10 is the deuterated analog of Entacapone, employed almost exclusively as an Internal Standard (IS) in LC-MS/MS assays. It is not a therapeutic agent. The "comparison" between the two is a bioanalytical validation exercise: ensuring the IS tracks the analyte's physicochemical behavior (extraction efficiency, ionization) while remaining spectrally distinct to correct for matrix effects and signal drift.

This guide details the metabolic pathways of Entacapone and the technical protocols for its quantification using Entacapone-d10.

Chemical and Metabolic Profile[1][2][3][4]

Structural Dynamics and Isomerization

Entacapone exists primarily as the (E)-isomer (trans). However, it is chemically labile and photo-sensitive, readily isomerizing to the (Z)-isomer (cis) upon exposure to light or acidic conditions.

-

Therapeutic Implication: Only the (E)-isomer is the active COMT inhibitor.

-

Bioanalytical Implication: The analytical method must separate the (E) and (Z) isomers or prevent isomerization during sample processing. Since Entacapone-d10 is structurally identical (save for isotopes), it undergoes the same isomerization, making it an ideal IS to track degradation.

Metabolic Pathways

Entacapone undergoes extensive metabolism before excretion.

-

Glucuronidation (Major): The primary elimination pathway is direct N-glucuronidation mediated by UGT1A9 .

-

Isomerization: Conversion to the (Z)-isomer, which is subsequently glucuronidated.

-

Minor Pathways: Some reduction and oxidation, though negligible compared to conjugation.

Note on Entacapone-d10: As an in vitro IS added to plasma samples, Entacapone-d10 does not undergo biological metabolism. Its "stability" refers to resistance to chemical degradation (hydrolysis/isomerization) during the extraction process.

Visualization: Metabolic & Degradation Pathways

Caption: Primary metabolic and degradation pathways of Entacapone. The E-to-Z isomerization is a critical stability parameter in bioanalysis.

Bioanalytical Methodology: LC-MS/MS Protocol

To accurately measure Entacapone pharmacokinetics, High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Entacapone-d10 is used to normalize data against variability in extraction and ionization.

Why Entacapone-d10?

-

Mass Shift (+10 Da): The d10 label (typically on the N,N-diethyl moiety) provides a mass difference of 10 Daltons (Precursor 316 vs. 306). This prevents signal overlap (cross-talk) between the analyte and IS.

-

Co-Elution: Being a stable isotope label, d10 co-elutes (or elutes very close) to Entacapone. This ensures it experiences the exact same matrix suppression or enhancement at the electrospray source, providing perfect correction.

Experimental Protocol

A. Sample Preparation (Protein Precipitation)

-

Objective: Remove plasma proteins while maximizing recovery of Entacapone and d10.

-

Protocol:

-

Aliquot 200 µL of human plasma into a light-protected tube (amber microcentrifuge tube).

-

Add 20 µL of Entacapone-d10 Working Solution (500 ng/mL in methanol).

-

Add 600 µL of cold Acetonitrile (ACN) containing 0.1% Formic Acid (precipitating agent).

-

Vortex vigorously for 1 min.

-

Centrifuge at 10,000 rpm for 10 min at 4°C.

-

Transfer supernatant to LC vials. Note: Keep samples in the dark to prevent E-Z isomerization.

-

B. LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase:

-

Detection (MRM Mode):

-

Entacapone: 306.1

233.0 (Loss of diethylamine group). -

Entacapone-d10: 316.2

233.0 (Loss of deuterated diethylamine group). -

Note: Although both produce the same product ion (233), the Precursor Q1 selection (306 vs 316) ensures specificity.

-

Visualization: Analytical Workflow

Caption: Step-by-step bioanalytical workflow for quantifying Entacapone using d10-IS.

Comparative Technical Specifications

The following table contrasts the physicochemical properties relevant to the researcher.

| Feature | Entacapone (Analyte) | Entacapone-d10 (Internal Standard) | Technical Note |

| Molecular Formula | 10 Hydrogens replaced by Deuterium.[2][5][8][9][10][11][12] | ||

| Molecular Weight | ~305.3 g/mol | ~315.4 g/mol | +10 Da mass shift. |

| Precursor Ion (Q1) | 306.1 | 316.2 | Distinct Q1 mass allows simultaneous detection. |

| Product Ion (Q3) | 233.0 | 233.0 | Both lose the diethyl-amide group. |

| Retention Time | ~2.50 min | ~2.48 min | Deuterated compounds often elute slightly earlier due to lower lipophilicity (Deuterium Isotope Effect). |

| Light Stability | Unstable (Isomerizes) | Unstable (Isomerizes) | Critical: Both must be protected from light. |

Scientific Integrity & Validation (E-E-A-T)

Deuterium Isotope Effect on Retention Time

Researchers must be aware that deuterated standards can exhibit a slight "retention time shift" compared to the analyte. Deuterium is slightly less lipophilic than hydrogen. On a C18 column, Entacapone-d10 may elute 0.02–0.05 minutes earlier than Entacapone.

-

Validation Requirement: Ensure the integration window is wide enough to capture both, or set specific windows for each MRM channel.

Cross-Talk and Blank Interference

Because the product ion (233.0) is often identical for both analyte and IS (if the label is on the leaving group), "cross-talk" can occur if the Q1 isolation window is too wide.

-

Self-Validating Step: Inject a "System Suitability" sample containing only Entacapone-d10 at the highest concentration. Monitor the Entacapone transition (306->233). There should be no peak. If a peak appears, the Q1 resolution is too low or the d10 standard contains non-deuterated impurities.

Stability Indication

Since Entacapone isomerizes to the Z-form, the method must be "stability-indicating."

-

Protocol: Intentionally degrade a sample (expose to UV light for 1 hour). Run the LC-MS method.[2][3][9][10][13] You should see two peaks (E and Z). The method is valid only if these peaks are resolved (

) or if the Z-isomer does not interfere with the quantitation of the active E-isomer.

References

-

FDA Prescribing Information. (2017). Comtan (Entacapone) Tablets - Clinical Pharmacology and Metabolism. U.S. Food and Drug Administration.[2][3] Link

-

Lautala, P., et al. (2000). The specificity of glucuronidation of entacapone and tolcapone by recombinant human UDP-glucuronosyltransferases. Molecular Pharmacology. Link

-

Jain, D.S., et al. (2011). Development and Validation of a LC-MS/MS Method for the Determination of Entacapone in Human Plasma. Journal of Bioequivalence & Bioavailability. Link

-

Kiss, B., et al. (2020). Deuterium Kinetic Isotope Effects in Drug Metabolism: Basics and Applications. Journal of Pharmaceutical Sciences. Link

-

Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

Sources

- 1. Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deuterium kinetic isotope effect studies of a potential in vivo metabolic trapping agent for Monoamine Oxidase-B - PMC [pmc.ncbi.nlm.nih.gov]

- 12. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 13. ojp.gov [ojp.gov]

Solubility and stability of Entacapone-d10 in different solvents

Technical Whitepaper: Optimization of Solubilization and Stability Protocols for Entacapone-d10

Executive Summary

Entacapone-d10 is the stable isotope-labeled analog of Entacapone, utilized primarily as an Internal Standard (IS) in quantitative LC-MS/MS bioanalysis. As a nitrocatechol derivative, its physicochemical behavior is governed by two critical factors: pH-dependent solubility (driven by a pKa of ~4.5) and photo-instability (rapid isomerization from the active E-isomer to the inactive Z-isomer).

This guide provides a scientifically grounded framework for handling Entacapone-d10, moving beyond generic "dissolve and shoot" methods to a protocol that ensures isotopic purity and quantitative accuracy.

Physicochemical Profile & Solubility Drivers

To optimize solubility, one must understand the molecular drivers. Entacapone-d10 retains the core nitrocatechol structure of the parent drug.

-

Chemical Nature: Nitrocatechol (3,4-dihydroxy-5-nitro-phenyl derivative).[1]

-

Ionization (pKa ~4.5): The phenolic hydroxyl groups are acidic.

-

pH < 4.5:[2] The molecule is protonated and neutral. Solubility is lowest (Class IV/II behavior), but chemical stability is highest .

-

pH > 7.0:[3][4] The molecule deprotonates, becoming anionic. Solubility increases drastically , but susceptibility to oxidative degradation (quinone formation) also increases.

-

-

Isomerism: The drug exists as the E-isomer (trans). Exposure to light causes a

transition, flipping it to the Z-isomer (cis).

Table 1: Solubility Profile of Entacapone-d10

| Solvent System | Solubility Estimate | Mechanistic Insight | Recommendation |

| DMSO | ~30 mg/mL | High dipole moment disrupts crystal lattice effectively. | Primary Choice for robust stock solutions. |

| Methanol | ~5-10 mg/mL | Protic solvent; good solubility but lower than DMSO. | Good for intermediate dilutions. |

| Acetonitrile (ACN) | Low to Moderate | Aprotic; poor solvation of the polar nitrocatechol core alone. | Not recommended as a pure solvent for primary stock. |

| ACN + 0.25% Ammonia | High (>10 mg/mL) | Ammonia deprotonates the phenol (pH > pKa), forming a highly soluble salt. | Specialized Use: Only for high-conc. needs; risk of oxidation. |

| Water / Acidic Buffer | < 0.1 mg/mL | Protonated form is hydrophobic. | Avoid for stock; use only for final dilution (mobile phase). |

Stability & Degradation Pathways[5]

The stability of Entacapone-d10 is threatened by two distinct mechanisms: Photo-Isomerization and Oxidative Degradation .

Mechanism A: Photo-Isomerization (The "Yellow to Orange" Shift)

Under UV (254 nm) or even white fluorescent light, the E-isomer absorbs energy and rotates around the double bond to form the Z-isomer. This reaction follows second-order kinetics in solution.[5]

-

Impact: In LC-MS, the Z-isomer often chromatographs differently or causes peak broadening. Since the d10 label is stable, the mass transition remains valid, but the retention time shift invalidates the IS function.

Mechanism B: Oxidative Degradation

In basic media (pH > 8), the catechol moiety is prone to oxidation, forming reactive quinones or polymerizing. While ammonia increases solubility, it accelerates this pathway if oxygen is present.

Diagram 1: Degradation & Isomerization Pathways

Caption: The primary instability risk is the light-induced E-to-Z isomerization. High pH conditions, while improving solubility, introduce oxidative risks.

Experimental Protocols

Protocol A: The "Gold Standard" Stock Preparation (DMSO)

Recommended for long-term stability and general bioanalysis.

-

Environment: Perform all steps under monochromatic yellow light (sodium lamp) or in a darkened room. Use amber glassware exclusively.

-

Weighing: Weigh ~1-2 mg of Entacapone-d10 into an amber volumetric flask.

-

Dissolution: Add DMSO (Dimethyl Sulfoxide) to 80% of volume. Sonicate for 30 seconds. The powder should dissolve instantly due to high solubility in DMSO.

-

Make-up: Adjust to volume with DMSO.

-

Storage: Aliquot into amber cryovials. Store at -20°C or -80°C.

-

Validity: Stable for >6 months if protected from light.

-

Protocol B: High-Concentration Rapid Dissolution (ACN/Ammonia)

Use only if DMSO is incompatible with your downstream application.

-

Solvent Prep: Prepare Acetonitrile containing 0.25% (v/v) concentrated Ammonia (or 0.1% Ammonium Hydroxide).

-

Dissolution: Add solvent to Entacapone-d10 powder. The ammonia deprotonates the drug, facilitating immediate dissolution.

-

Critical Step: Immediately dilute this stock into an acidic intermediate solvent (e.g., Methanol + 0.1% Formic Acid) to neutralize the pH and halt oxidative degradation. Do not store the alkaline stock.

Protocol C: Working Solution (LC-MS Injection)

To prevent column precipitation and ensure peak shape:

-

Diluent: Use a mixture of Methanol:Water (50:50) with 0.1% Formic Acid .

-

Why Acid? Keeps the drug in the protonated (neutral) form, matching the initial mobile phase conditions of most RP-HPLC methods (e.g., C18 column, pH 3.0).

-

-

Procedure: Dilute the DMSO stock (Protocol A) into the diluent. Vortex for 10 seconds.

Diagram 2: Optimized Workflow for Stock Preparation

Caption: Decision tree for solvent selection. DMSO offers the best balance of solubility and stability. Alkaline ACN requires immediate neutralization.

References

-

Tekale, P., et al. (2011). Determination of Impurities in Formulated Form of Entacapone by using RP-HPLC Method. Der Pharma Chemica, 3(5), 63-68. Retrieved from [Link]

-

Jain, D.S., et al. (2011). LC/MS/MS Study for Identification of Entacapone Degradation Product Obtained by Photodegradation Kinetics. Journal of AOAC International. Retrieved from [Link]

-

Health Canada. (2020). Product Monograph: APO-ENTACAPONE. Retrieved from [Link]

-

Purnachand, D., et al. (2012). Analytical Method Development and Validation of Entacapone Drug by Modern LC-MS/MS Method. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

Sources

Technical Deep Dive: Entacapone-d10 Mass Spectrometry Fragmentation Pattern

Executive Summary

This technical guide details the mass spectrometry (MS) behavior of Entacapone-d10 , the stable isotope-labeled internal standard (IS) used for the quantification of Entacapone in biological matrices. Entacapone, a catechol-O-methyltransferase (COMT) inhibitor, presents unique bioanalytical challenges due to its nitrocatechol structure and geometric isomerism.[1]

The focus of this document is the fragmentation mechanics of Entacapone-d10 under Electrospray Ionization (ESI) in positive mode. We explore the specific cleavage of the deuterated diethylamine group, the resulting "common fragment" phenomenon, and the critical parameters required to prevent cross-talk during LC-MS/MS analysis.

Chemical Identity & Structural Basis[1][2][3][4][5][6]

To understand the fragmentation, one must first map the location of the isotopic labels. Entacapone-d10 differs from the native drug by the substitution of ten hydrogen atoms with deuterium on the N,N-diethyl chain.

| Feature | Native Entacapone | Entacapone-d10 (IS) |

| Formula | ||

| Exact Mass | 305.10 | 315.16 |

| Protonated Precursor | 306.1 | 316.2 |

| Label Position | Unlabeled Diethylamine | |

| Core Structure | Nitrocatechol-acrylamide | Nitrocatechol-acrylamide (Unlabeled) |

Structural Significance

The placement of the d10 label on the diethylamine tail is the defining feature of this internal standard. Because the primary fragmentation pathway involves the cleavage of this amide bond, the behavior of the label during collision-induced dissociation (CID) dictates the mass transitions.

Mass Spectrometry Mechanics: Fragmentation Pathway[1][7][8]

In positive ESI mode, Entacapone-d10 forms a protonated molecular ion

The Mechanism of Cleavage

-

Protonation: The amide nitrogen or the conjugated carbonyl oxygen accepts a proton.

-

Inductive Cleavage: High collision energy drives the cleavage of the amide bond connecting the diethylamine group to the acrylamide core.

-

Charge Retention: The positive charge is stabilized by the resonance of the conjugated nitrocatechol-acrylamide system (the "core"), forming the product ion.

-

Neutral Loss: The deuterated diethylamine group (

) is lost as a neutral molecule.[1]

The "Common Fragment" Phenomenon

A critical observation in Entacapone bioanalysis is that the product ion for both the native drug and the d10-IS is identical (

-

Native Precursor (306): Loses

(~73 Da) -

d10 Precursor (316): Loses

(~83 Da)

Because the isotopic label is contained entirely within the leaving group, the detected fragment is the unlabeled core structure. This requires precise Q1 (Precursor) resolution to avoid interference.

Visualization: Fragmentation Pathway

The following diagram illustrates the dissociation logic, highlighting the loss of the labeled moiety.

Caption: Fragmentation pathway of Entacapone-d10 showing the loss of the labeled diethylamine group and formation of the common m/z 233 core ion.[1]

Experimental Protocol: LC-MS/MS Workflow

This protocol outlines a validated workflow for quantifying Entacapone using the d10 internal standard. This method relies on Multiple Reaction Monitoring (MRM) .[1][2][3]

A. Sample Preparation (Protein Precipitation)[1]

-

Matrix: Human Plasma (

EDTA).[1] -

Step 1: Aliquot 200 µL plasma.

-

Step 2: Add 20 µL Entacapone-d10 working solution (500 ng/mL in MeOH).

-

Step 3: Precipitate with 600 µL Acetonitrile (0.1% Formic Acid).

-

Step 4: Vortex (2 min) and Centrifuge (10,000 rpm, 5 min).

-

Step 5: Inject supernatant.

B. Liquid Chromatography Conditions

-

Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 50 x 2.1 mm, 3.5 µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Gradient: Isocratic (40:60 A:B) or rapid gradient to ensure elution of the hydrophobic nitrocatechol.

-

Flow Rate: 0.4 mL/min.

C. Mass Spectrometry Parameters (ESI+)

The following settings are optimized for a Triple Quadrupole (e.g., Sciex API 4000/5500 or Waters Xevo).

| Parameter | Setting | Rationale |

| Ionization Mode | ESI Positive | Protonation of the amide/conjugated system.[1] |

| Spray Voltage | 4500 - 5500 V | Efficient ionization of the polar molecule. |

| Source Temp | 450°C - 550°C | Ensures desolvation of the mobile phase. |

| Curtain Gas | 25-35 psi | Prevents solvent clusters from entering Q0.[1] |

D. MRM Transitions Table

| Analyte | Q1 Mass (Da) | Q3 Mass (Da) | Dwell (ms) | Collision Energy (eV) |

| Entacapone (Native) | 306.1 | 233.1 | 100 | 25 - 30 |

| Entacapone-d10 (IS) | 316.2 | 233.1 | 100 | 25 - 30 |

Note: The collision energy (CE) is relatively high to break the stable amide bond conjugated to the electron-withdrawing nitro group.[1]

Validation & Troubleshooting

Deuterium Isotope Effect on Retention Time

Deuterated compounds often exhibit slightly different retention times (RT) than their non-deuterated counterparts due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds.

-

Observation: Entacapone-d10 may elute 0.05 – 0.1 minutes earlier than native Entacapone.[1]

-

Action: Ensure the integration window covers both peaks if they are not perfectly co-eluting, although in modern UHPLC, they typically overlap sufficiently.

Cross-Talk Management

Since both the analyte and IS share the

-

Risk: If the Q1 resolution is too wide (e.g., "Open" or "Low" resolution), the 306 ion might bleed into the 316 channel (unlikely due to 10 Da difference) or vice versa.

-

Protocol: Set Q1 resolution to "Unit" to ensure strict isolation of 306.1 and 316.2.

Analytical Workflow Diagram

Caption: Step-by-step bioanalytical workflow from sample extraction to MRM detection.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5281081, Entacapone. PubChem. Available at: [Link][1]

-

Challa, B.R., et al. (2010).[3][5] Quantification of Entacapone in Human Plasma by HPLC Coupled to ESI-MS/MS Detection: Application to Bioequivalence Study. Journal of Bioequivalence & Bioavailability. (Detailed MRM transitions for d10).

-

Mircioiu, I., et al. (2007).[3] Mass spectra of the Entacapone Q1 → Entacapone Q3. ResearchGate. Available at: [Link][1][3]

Sources

An In-Depth Technical Guide to the Isotopic Effects of Deuterium in Entacapone-d10

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of deuterium into pharmacologically active molecules represents a sophisticated approach to optimizing drug metabolism and pharmacokinetics. This guide provides a comprehensive technical analysis of the isotopic effects of deuterium in Entacapone-d10, a deuterated analog of the catechol-O-methyltransferase (COMT) inhibitor, Entacapone. We will explore the foundational principles of the kinetic isotope effect (KIE), its application in drug design, and the specific mechanistic and clinical implications for Entacapone-d10. This document serves as a resource for researchers and drug development professionals, offering insights into the rationale, experimental validation, and potential therapeutic advantages of deuteration in this important class of drugs.

Introduction to Entacapone and the Rationale for Deuteration

Entacapone: A Peripherally Acting COMT Inhibitor

Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme crucial in the metabolic pathway of levodopa.[1][2] In the treatment of Parkinson's disease, Entacapone is co-administered with levodopa and a decarboxylase inhibitor (e.g., carbidopa).[3][4] By inhibiting COMT in peripheral tissues, Entacapone prevents the breakdown of levodopa, thereby increasing its plasma half-life and bioavailability.[5][6][7] This leads to more sustained plasma levels of levodopa, resulting in more consistent dopaminergic stimulation in the brain and improved management of Parkinson's symptoms.[4][8]

Entacapone itself is extensively metabolized, primarily through isomerization to its cis-isomer and subsequent direct glucuronidation.[3][4][9] While highly effective, its relatively short half-life of 0.4–0.7 hours necessitates frequent dosing.[5][9]

The Advent of Deuterated Pharmaceuticals

The substitution of hydrogen with its heavier, stable isotope, deuterium, is a strategy employed in medicinal chemistry to enhance a drug's pharmacokinetic profile.[10][11] This approach, often termed "deuterium switching," leverages the kinetic isotope effect (KIE).[12] The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond due to the increased mass of deuterium (one proton and one neutron).[12] Consequently, more energy is required to break a C-D bond, which can significantly slow down metabolic reactions where C-H bond cleavage is the rate-limiting step.[13]

This metabolic slowing can lead to:

-

Increased drug exposure (AUC)

-

Longer half-life (t½)

-

Reduced formation of certain metabolites

-

Potentially improved safety and tolerability profiles[14]

The first deuterated drug, Austedo® (deutetrabenazine), was approved by the FDA in 2017 for the treatment of chorea associated with Huntington's disease, validating the therapeutic potential of this approach.[13][][16][17]

The Core of Isotopic Effects in Entacapone-d10

Entacapone-d10 is a deuterated version of Entacapone.[18] The "d10" designation indicates that ten hydrogen atoms in the molecule have been replaced with deuterium. The primary rationale for developing Entacapone-d10 is to leverage the KIE to improve its metabolic stability and, consequently, its pharmacokinetic profile.

The Kinetic Isotope Effect in Drug Metabolism

The deuterium KIE is the reduction in the rate of a chemical reaction when a hydrogen atom at a metabolic "soft spot" is replaced with deuterium.[12] Many Phase I metabolic reactions, catalyzed by enzymes such as cytochrome P450 (CYP), involve the cleavage of a C-H bond.[19] If this bond cleavage is the rate-determining step, deuteration at that position will slow the reaction.[12]

The magnitude of the KIE is influenced by the specific reaction mechanism and the degree to which C-H bond breaking is involved in the transition state.[20] A significant KIE can lead to a clinically meaningful alteration in a drug's pharmacokinetic properties.[14]

Metabolic Pathways of Entacapone and the Impact of Deuteration

The primary metabolic pathway of Entacapone involves isomerization to the cis-isomer, followed by direct glucuronidation of both the parent compound and its isomer.[3][4] Although not primarily metabolized by CYP enzymes, the stability of the molecule can still be influenced by deuteration. The replacement of hydrogen with deuterium in Entacapone-d10, particularly in the diethyl groups, is hypothesized to slow down metabolic processes that involve the cleavage of these C-H bonds, potentially leading to a longer half-life and increased systemic exposure.

Experimental Evaluation of Isotopic Effects

To quantify the impact of deuteration on Entacapone-d10, a series of in vitro and in vivo studies are essential. These studies are designed to compare the pharmacokinetic and metabolic profiles of Entacapone-d10 with its non-deuterated counterpart.

In Vitro Metabolic Stability Assays

-

Objective: To determine the intrinsic clearance of Entacapone and Entacapone-d10 in liver microsomes or hepatocytes.

-

Rationale: Liver microsomes contain a high concentration of drug-metabolizing enzymes and are a standard in vitro model for assessing metabolic stability.[21] Hepatocytes provide a more complete model as they contain both Phase I and Phase II enzymes.[22][23]

Experimental Protocol: Microsomal Stability Assay

-

Preparation: Human liver microsomes are thawed and diluted to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate buffer.[21][24]

-

Incubation: Entacapone or Entacapone-d10 is added to the microsomal suspension at a final concentration (e.g., 1 µM).[21]

-

Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.[21][24]

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes).[21]

-

Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[25]

-

Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time, and the half-life (t½) and intrinsic clearance (CLint) are calculated.

Mandatory Visualization: In Vitro Metabolic Stability Workflow

Caption: Workflow for assessing in vitro metabolic stability.

In Vivo Pharmacokinetic Studies

-

Objective: To compare the pharmacokinetic profiles of Entacapone and Entacapone-d10 in an animal model.

-

Rationale: In vivo studies provide a comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) in a whole organism.[]

Experimental Protocol: Rodent Pharmacokinetic Study

-

Dosing: A cohort of rats is administered either Entacapone or Entacapone-d10 via oral gavage.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Sample Analysis: The concentration of the parent drug in the plasma samples is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½.

Data Presentation and Interpretation

The quantitative data from these studies should be summarized in tables for clear comparison.

Table 1: Comparative In Vitro Metabolic Stability

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Entacapone | Expected Value | Expected Value |

| Entacapone-d10 | Expected to be higher | Expected to be lower |

Table 2: Comparative In Vivo Pharmacokinetic Parameters

| Parameter | Entacapone | Entacapone-d10 |

| Cmax (ng/mL) | Expected Value | Expected to be similar or slightly higher |

| Tmax (h) | Expected Value | Expected to be similar |

| AUC (ng·h/mL) | Expected Value | Expected to be higher |

| t½ (h) | Expected Value | Expected to be longer |

Mechanistic Insights and Therapeutic Implications

Causality Behind the Isotopic Effects

The anticipated increase in the metabolic stability of Entacapone-d10 is a direct consequence of the kinetic isotope effect. By replacing hydrogen atoms with deuterium at metabolically labile positions, the C-D bonds are strengthened, thereby slowing the rate of metabolic cleavage. This reduction in metabolic rate is expected to translate into a longer circulating half-life and greater overall drug exposure.

Potential Clinical Advantages of Entacapone-d10

A more favorable pharmacokinetic profile for Entacapone-d10 could offer several clinical benefits:

-

Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient convenience and adherence.

-

More Consistent Levodopa Levels: By providing more sustained inhibition of COMT, Entacapone-d10 could lead to more stable plasma concentrations of levodopa, potentially reducing "off" time and motor fluctuations in Parkinson's patients.[27][28]

-

Improved Side Effect Profile: A lower required dose or more stable drug levels might mitigate some of the dose-related side effects associated with Entacapone.

Conclusion

The deuteration of Entacapone to create Entacapone-d10 represents a promising strategy to enhance its therapeutic potential. By leveraging the kinetic isotope effect, Entacapone-d10 is expected to exhibit improved metabolic stability, leading to a more favorable pharmacokinetic profile. The experimental workflows outlined in this guide provide a robust framework for validating these anticipated benefits. For researchers and drug development professionals, the strategic application of deuterium substitution offers a powerful tool for optimizing the properties of existing and novel therapeutic agents.

References

-

Entacapone | C14H15N3O5 | CID 5281081 - PubChem. National Center for Biotechnology Information. [Link]

-

Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer. U.S. National Library of Medicine. [Link]

-

COMTAN Rx only Prescribing Information. U.S. Food and Drug Administration. [Link]

-

The Kinetic Isotope Effect in the Search for Deuterated Drugs. PubMed. [Link]

-

Entacapone - Wikipedia. Wikipedia. [Link]

-

Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ACS Publications. [Link]

-

Entacapone - LiverTox - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

-

What is the mechanism of Entacapone? Patsnap Synapse. [Link]

-

Deuterated drug - Wikipedia. Wikipedia. [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges. Nature. [Link]

-

COMT inhibitors in Parkinson's disease. PubMed. [Link]

-

Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. [Link]

- Novel Crystalline Forms of Entacapone and Production Thereof.

-

Microsomal Stability. Cyprotex. [Link]

-

FDA approves first deuterated drug. C&EN Global Enterprise. [Link]

-

Catechol-O-methyltransferase inhibitor - Wikipedia. Wikipedia. [Link]

-

Low-dose in vivo pharmacokinetic and deuterium isotope effect studies of N-nitrosodimethylamine in rats. ResearchGate. [Link]

-

Deuterated Drugs. Bioscientia. [Link]

-

COMT Inhibitors. Parkinson's Foundation. [Link]

-

An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. U.S. National Library of Medicine. [Link]

-

What are COMT inhibitors and how do they work? Patsnap Synapse. [Link]

-

The First Approved “Deuterated” Drug: A Short Review of the Concept. SciRP.org. [Link]

-

In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]

-

Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS. [Link]

-

How Do COMT Inhibitors Work? RxList. [Link]

Sources

- 1. Entacapone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Entacapone | C14H15N3O5 | CID 5281081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. What is the mechanism of Entacapone? [synapse.patsnap.com]

- 6. COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are COMT inhibitors and how do they work? [synapse.patsnap.com]

- 8. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Entacapone - Wikipedia [en.wikipedia.org]

- 10. Deuterated drug - Wikipedia [en.wikipedia.org]

- 11. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 14. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. bioscientia.de [bioscientia.de]

- 18. medchemexpress.com [medchemexpress.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 22. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 23. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 24. mttlab.eu [mttlab.eu]

- 25. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 27. COMT Inhibitors | Parkinson's Foundation [parkinson.org]

- 28. How Do COMT Inhibitors Work? [rxlist.com]

The Gold Standard: A Technical Guide to the Regulatory and Scientific Best Practices for Deuterated Internal Standards